molecular formula C17H24ClN3O2 B2799110 N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide CAS No. 1226449-47-3

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide

Cat. No.: B2799110
CAS No.: 1226449-47-3
M. Wt: 337.85
InChI Key: GHZBADKLCIEHDZ-UHFFFAOYSA-N
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Description

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a cyclopentyloxalamide moiety. Its multifaceted nature makes it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chloride.

    Cyclopentyloxalamide Formation: The intermediate is then reacted with cyclopentanone in the presence of a base, such as sodium hydride, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the chlorophenyl group.

    Reduction: Reduced forms of the dimethylamino group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclohexylamide
  • N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopropylamide

Uniqueness

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-cyclopentyloxalamide is unique due to its specific structural features, such as the cyclopentyloxalamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-21(2)15(13-9-5-6-10-14(13)18)11-19-16(22)17(23)20-12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBADKLCIEHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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